molecular formula C7H10N2 B2753325 2,4,6-Trimethyl-pyrimidine dihydrate CAS No. 1195245-72-7

2,4,6-Trimethyl-pyrimidine dihydrate

Cat. No.: B2753325
CAS No.: 1195245-72-7
M. Wt: 122.171
InChI Key: HCATUIMBJIDQDT-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-pyrimidine dihydrate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-pyrimidine dihydrate typically involves the condensation of suitable precursors under controlled conditions. One common method includes the reaction of acetaldehyde with ammonia and ethyl acetoacetate, followed by cyclization to form the pyrimidine ring . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield. Purification steps such as crystallization and recrystallization are employed to obtain the dihydrate form of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-pyrimidine dihydrate undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Trimethylpyrimidine carboxylic acids.

    Reduction: Dihydro-2,4,6-trimethylpyrimidine.

    Substitution: Halogenated derivatives of 2,4,6-Trimethyl-pyrimidine.

Scientific Research Applications

2,4,6-Trimethyl-pyrimidine dihydrate finds applications in various fields:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-pyrimidine dihydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethyl-pyrimidine dihydrate is unique due to its pyrimidine ring structure, which imparts distinct chemical and biological properties compared to its pyridine and benzene counterparts. The presence of nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various applications.

Properties

IUPAC Name

2,4,6-trimethylpyrimidine;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2H2O/c1-5-4-6(2)9-7(3)8-5;;/h4H,1-3H3;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXILZYKZZBEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623517
Record name 2,4,6-Trimethylpyrimidine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195245-72-7
Record name 2,4,6-Trimethylpyrimidine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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